molecular formula C14H14O3 B3175639 2-(6-Methoxy-D3-naphthalen-2-yl)-propionic acid CAS No. 958293-79-3

2-(6-Methoxy-D3-naphthalen-2-yl)-propionic acid

Cat. No. B3175639
CAS RN: 958293-79-3
M. Wt: 233.28 g/mol
InChI Key: CMWTZPSULFXXJA-BMSJAHLVSA-N
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Description

“2-(6-Methoxy-D3-naphthalen-2-yl)-propionic acid”, also known as “6-Methoxy-2-Naphthyl Acetic Acid D3”, is a chemical compound with the molecular formula C13H9D3O3 and a molecular weight of 219.3 . It is a custom synthesis product .


Molecular Structure Analysis

The molecular structure of “2-(6-Methoxy-D3-naphthalen-2-yl)-propionic acid” can be represented by the SMILES notation: OC(CC1=CC(C=CC(OC([2H])([2H])[2H])=C2)=C2C=C1)=O .

Scientific Research Applications

Novel Synthesis Methods

  • A study highlights the synthesis of novel naproxen derivatives via a Lewis acid/transition-metal free C-C bond-forming reaction, demonstrating regioselective interactions with arenes or heteroarenes to afford 1-aryl/heteroaryl substituted derivatives in good yields (Pal et al., 2007).

Catalysis and Chemical Transformations

  • Research on hydroesterification of 2-vinyl-6-methoxynaphthalene to produce methyl ester of naproxen utilized palladium complexes with chelating nitrogen ligands, showing effectiveness and highlighting the importance of catalyst choice and reaction conditions (Atla et al., 2009).

Drug Development and Derivatives

  • A study focused on the design and synthesis of (S)-2-(6-Methoxynaphthalen-2-yl)-N-substituted ethyl propanamide derivatives, exploring their potential as non-ulcerogenic anti-inflammatory and analgesic agents, indicating a promising direction for developing new lead drugs (Berk et al., 2009).

Materials Science and Self-Assembly

  • An investigation into heptahelicene-2-carboxylic acid synthesized from naphthalene building blocks discussed its self-assembly into nanowire-like aggregates, showcasing the utility of naproxen derivatives in material science applications (Rybáček et al., 2011).

Medicinal Chemistry

  • Research on the synthesis of 2-Amino-2-(5-bromo-6-methoxy-2-naphthyl) propionic acid, an intermediate of naproxen, through optimized reactions, underscores its significance in medicinal chemistry, especially in anti-inflammatory and analgesic drug development (Ai, 2002).

properties

IUPAC Name

2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/i2D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWTZPSULFXXJA-BMSJAHLVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)C=C(C=C2)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501238114
Record name 6-(Methoxy-d3)-α-methyl-2-naphthaleneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501238114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Methoxy-D3-naphthalen-2-yl)-propionic acid

CAS RN

958293-79-3
Record name 6-(Methoxy-d3)-α-methyl-2-naphthaleneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=958293-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Methoxy-d3)-α-methyl-2-naphthaleneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501238114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 958293-79-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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